molecular formula C26H27N5O2S2 B15101505 7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15101505
M. Wt: 505.7 g/mol
InChI Key: MDLUDGCHJNZOGQ-PGMHBOJBSA-N
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Description

7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The key steps include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Pyrido[1,2-a]pyrimidin-4-one core synthesis: This involves the cyclization of a suitable precursor, often through a condensation reaction.

    Introduction of the piperazine moiety: This step typically involves nucleophilic substitution reactions.

    Final assembly: The final compound is assembled through a series of condensation and cyclization reactions, often under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and piperazine moieties.

    Reduction: Reduction reactions can occur at the pyrido[1,2-a]pyrimidin-4-one core.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the phenyl and piperazine groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced pyrido[1,2-a]pyrimidin-4-one derivatives.

    Substitution products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science:

Biology and Medicine

    Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Biochemistry: Studying the interactions of the compound with biological macromolecules.

Industry

    Chemical Industry: Use in the synthesis of other complex organic molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of 7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of enzyme activity: By binding to the active site or allosteric sites of enzymes.

    Receptor modulation: Acting as an agonist or antagonist at specific receptors.

    Pathway modulation: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    7-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: shares similarities with other thiazolidinone and pyrido[1,2-a]pyrimidin-4-one derivatives.

Uniqueness

    Structural complexity: The combination of multiple functional groups in a single molecule.

    Unique applications in medicinal chemistry and material science due to its distinct chemical properties.

Properties

Molecular Formula

C26H27N5O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O2S2/c1-3-11-30-25(33)21(35-26(30)34)16-20-23(27-22-10-9-18(2)17-31(22)24(20)32)29-14-12-28(13-15-29)19-7-5-4-6-8-19/h4-10,16-17H,3,11-15H2,1-2H3/b21-16-

InChI Key

MDLUDGCHJNZOGQ-PGMHBOJBSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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